molecular formula C7H12O7 B12321084 Methyl D-Glucuronate

Methyl D-Glucuronate

Cat. No.: B12321084
M. Wt: 208.17 g/mol
InChI Key: DICCNWCUKCYGNF-UHFFFAOYSA-N
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Description

Methyl D-Glucuronate is a derivative of D-glucuronic acid, a glucose derivative. It is known for its chemical properties and applications in various fields such as medicine, cosmetics, and food industries. The molecular formula of this compound is C7H12O7, and it has a molecular weight of 208.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl D-Glucuronate can be synthesized through the esterification of D-glucuronic acid with methanol. This reaction typically involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. This method utilizes enzymes to catalyze the esterification process, resulting in higher yields and fewer by-products compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl D-Glucuronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl D-Glucuronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl D-Glucuronate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo glucuronidation, a process where it conjugates with glucuronic acid to form glucuronides. This process increases the water solubility of hydrophobic compounds, facilitating their excretion from the body .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar esters. Its applications in medicine and industry highlight its versatility and importance .

Properties

IUPAC Name

methyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICCNWCUKCYGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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